N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
The compound “N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazole ring, a fluorophenyl group, and a trimethylpyrazole group .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed through spectral analysis . The IR max, 1H-NMR, and 2D NMR (HSQC/HMBC) values provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2-mercaptobenzimidazoles with ketones leads to the formation of 2-benzimidazolylthioacetophenone derivatives . These are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the IR max, 1H-NMR, and 2D NMR (HSQC/HMBC) values provide information about the functional groups present in the molecule .Scientific Research Applications
- The compound has demonstrated high antitumor activity. Researchers have investigated its potential as an anticancer agent, particularly against specific types of cancer cells .
- The thiazolo[3,2-a]pyrimidine moiety in this compound serves as a promising scaffold for designing new medicines, including potential anticancer drugs .
- Structural similarities between the thiazolo[3,2-a]pyrimidine ring system and purine suggest that modifications could enhance binding interactions with biological targets .
- Studies have revealed antibacterial activity associated with this compound. It may serve as a valuable lead for developing novel antibacterial agents.
- The active methylene group (C2H2) in the thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives makes it an attractive center for functionalization .
- Crystallographic studies of 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines provide insights into their three-dimensional arrangement and potential binding sites .
- Researchers have employed diverse synthetic methods to obtain thiazolo[3,2-a]pyrimidine derivatives. These include cyclization reactions of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .
- Recent approaches involve cascade reactions using cyanoacetohydrazide, acetophenone derivatives, aromatic aldehydes, and other reagents .
Antitumor Activity
Antibacterial Properties
Crystal Structures and Binding Sites
Synthetic Approaches
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Future Directions
The future directions for research on similar compounds could involve exploring their potential biological activities. For instance, the introduction of various substituents at different positions of the thiazole ring could lead to compounds with enhanced biological activities . Additionally, the synthesis of novel functionalized thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine has been achieved with excellent yields via a one-pot catalyst-free procedure at room temperature . This methodology could be explored further for the synthesis of related compounds.
properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S2/c1-11-16(12(2)24(3)22-11)29(26,27)20-9-8-13-10-28-18-21-17(23-25(13)18)14-6-4-5-7-15(14)19/h4-7,10,20H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDDVTVQNXHANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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